molecular formula C19H19N3O2S2 B2653789 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide CAS No. 394238-22-3

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide

Cat. No.: B2653789
CAS No.: 394238-22-3
M. Wt: 385.5
InChI Key: JCGFGSNMKHOYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This molecule is structurally engineered by incorporating a 2-methoxyphenyl group at the 5-position of the thiadiazole ring and a 2-(phenylsulfanyl)butanamide side chain at the 2-position. The 1,3,4-thiadiazole class of compounds has demonstrated significant potential in scientific research, particularly in the development of novel therapeutic agents. Derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including notable anticancer activity against various cell lines such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The mechanism of action for such compounds is often multifaceted and may involve enzyme inhibition (such as tyrosine kinase or carbonic anhydrase inhibition), modulation of cellular receptors , or interference with key signaling pathways that lead to the induction of apoptosis (programmed cell death) . This compound is supplied for non-human research applications only. It is intended for use by qualified researchers in laboratory settings for purposes such as biochemical screening , mechanism of action studies , and as a key intermediate in the synthesis of more complex molecules for drug discovery campaigns. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-16(25-13-9-5-4-6-10-13)17(23)20-19-22-21-18(26-19)14-11-7-8-12-15(14)24-2/h4-12,16H,3H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFGSNMKHOYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a methoxy-substituted benzene ring is reacted with the thiadiazole intermediate.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached via nucleophilic substitution reactions, where a phenylthiol or phenylsulfanyl chloride is reacted with the thiadiazole intermediate.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amidation reactions, where the thiadiazole intermediate is reacted with butanoyl chloride or butanoic acid derivatives.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiadiazole ring is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles, such as alkyl or aryl halides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives are well-documented for their anticancer activities. N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide has been investigated for its cytotoxic effects against various cancer cell lines. Research has shown that compounds with thiadiazole moieties can inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer activity of similar thiadiazole derivatives against several cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The mechanism through which these thiadiazole compounds exert their anticancer effects often involves the inhibition of key enzymes and receptors involved in cancer progression. For instance, some studies have highlighted the inhibition of DNA synthesis and the modulation of cell cycle regulatory proteins as critical pathways affected by these compounds .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity. This compound may possess properties that inhibit bacterial growth or fungal infections.

Research Insights

  • Antimicrobial Screening : Various studies have reported on the synthesis of thiadiazole derivatives and their evaluation against a range of microbial pathogens. These compounds have been found to exhibit activity against both Gram-positive and Gram-negative bacteria .

Drug Development Potential

The structural characteristics of this compound make it a valuable candidate for further development into therapeutic agents.

Applications in Drug Design

  • Bioactive Compounds : The compound's ability to interact with biological targets suggests its potential as a lead compound in drug discovery. Researchers are exploring modifications to enhance its efficacy and selectivity against specific diseases .
  • Combination Therapies : Given the rising issue of drug resistance in cancer and microbial infections, incorporating thiadiazole derivatives into combination therapies could provide synergistic effects that improve treatment outcomes.

Summary of Findings

Application Details
Anticancer ActivitySignificant cytotoxic effects observed in various cancer cell lines; mechanisms involve DNA synthesis inhibition.
Antimicrobial ActivityEffective against multiple bacterial strains; potential for development as an antimicrobial agent.
Drug DevelopmentPromising lead compound for further modifications; potential use in combination therapies to enhance efficacy.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate caspases, which are enzymes involved in the apoptotic pathway, leading to programmed cell death in cancer cells . Additionally, it may inhibit specific enzymes or receptors involved in microbial and viral infections, contributing to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the thiadiazole ring and the amide chain. Key comparisons include:

Compound Name Substituent on Thiadiazole (Position 5) Amide Chain Substituents Melting Point (°C) Yield (%) Key Differences vs. Target Compound Reference ID
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide 2-Methylphenyl 2-(Phenylthio)butanamide Not reported Not reported Methyl vs. methoxy on phenyl ring
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Methylthio 2-(2-Methoxyphenoxy)acetamide 135–136 72 Shorter acetamide chain; phenoxy vs. sulfanyl
N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio 2-(2-Methoxyphenoxy)acetamide 135–136 85 Benzylthio vs. 2-methoxyphenyl; acetamide chain
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide 2-Methoxyphenyl 2-(4,5-Dihydrothiazol-2-ylsulfanyl)butanamide Not reported Not reported Thiazole-sulfanyl vs. phenylsulfanyl

Key Observations :

  • Chain Length and Bioactivity : The butanamide chain in the target compound may offer greater conformational flexibility than shorter acetamide chains (e.g., 5k, 5m), possibly enhancing binding to biological targets .
  • Sulfur-Based Substituents : Phenylsulfanyl groups (target compound) vs. thiazole-sulfanyl () or benzylthio (5m) groups may alter redox activity or metabolic stability .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2-methoxyphenyl group and the phenylsulfanyl moiety enhances its chemical properties, potentially influencing its biological activity.

  • Molecular Formula : C15H16N4OS
  • Molecular Weight : 304.37 g/mol
  • Melting Point : Not specified in available literature.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazides.
  • Substitution Reactions : The introduction of the 2-methoxyphenyl and phenylsulfanyl groups occurs via nucleophilic substitution methods.
  • Amide Bond Formation : The final step involves coupling the thiadiazole with the butanamide structure, often using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Various studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. A study highlighted that compounds with thiadiazole rings showed inhibition zones greater than 15 mm against Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for anticancer properties:

  • Cell Line Studies : In a screening assay against a panel of cancer cell lines, compounds featuring similar structures showed varying degrees of cytotoxicity. Notably, leukemia cell lines exhibited the highest sensitivity to these compounds .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity involved in signaling pathways related to inflammation or tumor growth.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over other similar thiadiazole derivatives, a comparative analysis is essential:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHigh against Gram-positive bacteriaModerate sensitivity in leukemia linesSpecific substitution pattern
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamideModerateLowDifferent piperazine substitution

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives demonstrated that those with 2-methoxy substitutions had enhanced activity against resistant bacterial strains.
    • Inhibition Zone Results: Compounds exhibited inhibition zones ranging from 10 mm to over 20 mm depending on the bacterial strain tested .
  • Cytotoxicity in Cancer Research : Another investigation assessed the effect of related compounds on cancer cell lines, revealing that certain derivatives led to significant apoptosis in sensitive leukemia cells at concentrations as low as 10 µM .

Q & A

Q. What are the key synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids in the presence of POCl₃, followed by sulfonylation or acylation. For example, analogous 1,3,4-thiadiazoles are synthesized by refluxing 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, with subsequent precipitation at pH 8–9 using ammonia . Yield optimization requires controlled stoichiometry (e.g., 1:3 molar ratio of acid to POCl₃) and inert atmospheres to prevent side reactions like hydrolysis.

Q. How is the purity of this compound validated, and what analytical techniques are critical?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For example, in related thiadiazole derivatives, ¹H NMR confirms the presence of methoxy (δ 3.8–4.0 ppm) and sulfanyl protons (δ 7.2–7.5 ppm), while LC-MS validates molecular weight (e.g., [M+H]+ ion) . X-ray crystallography (using SHELX software for refinement ) resolves stereochemical ambiguities.

Q. What are the primary pharmacological targets hypothesized for this compound?

Thiadiazole derivatives often target enzymes like carbonic anhydrase or kinases. For instance, acetazolamide (a structurally related thiadiazole) inhibits carbonic anhydrase via sulfonamide coordination to zinc ions . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to similar targets, guided by the compound’s sulfanyl and methoxyphenyl moieties .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational isomers) or crystal packing. For example, in sulfonamide-thiadiazoles, NMR may show averaged signals for flexible substituents, whereas X-ray structures reveal static conformations . To resolve this, variable-temperature NMR or DFT calculations (e.g., Gaussian 16) can model dynamic behavior .

Q. What strategies optimize the compound’s bioavailability given its low solubility?

Structural modifications, such as introducing hydrophilic groups (e.g., replacing phenylsulfanyl with methylsulfonyl) or formulating as nanoparticles (e.g., PLGA encapsulation), enhance solubility. Parallel artificial membrane permeability assays (PAMPA) and logP calculations (e.g., using MarvinSketch) guide these changes .

Q. How does the methoxyphenyl substituent influence structure-activity relationships (SAR) in enzyme inhibition?

The 2-methoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets. In analogous compounds, replacing methoxy with nitro groups reduces activity by 60%, as shown in carbonic anhydrase inhibition assays (IC₅₀ comparison) . 3D-QSAR models (e.g., CoMFA) further quantify substituent effects .

Q. What experimental designs are robust for detecting off-target effects in cellular assays?

Use high-content screening (HCS) with fluorescent probes for apoptosis (Annexin V), oxidative stress (DCFH-DA), and mitochondrial membrane potential (JC-1). For example, in phenylsulfanyl-thiadiazoles, off-target effects on cytochrome P450 isoforms are tested via CYP450 inhibition assays using human liver microsomes .

Methodological Challenges

Q. How are reaction intermediates characterized when synthesizing this compound?

Intermediates like 5-amino-1,3,4-thiadiazole-2-sulfonamide are isolated via column chromatography (silica gel, ethyl acetate/hexane) and characterized by FT-IR (C=O stretch at 1680 cm⁻¹) and HRMS . Kinetic studies (e.g., in situ Raman spectroscopy) monitor intermediate stability under reflux conditions .

Q. What computational methods predict metabolic pathways for this compound?

Software like MetaSite simulates phase I/II metabolism, identifying likely oxidation sites (e.g., sulfur in phenylsulfanyl) and glucuronidation targets. Experimental validation uses hepatocyte incubation followed by UPLC-QTOF analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.